molecular formula C7H6ClFO B6322157 4-Chloro-3-fluoro-2-methylphenol CAS No. 1804404-46-3

4-Chloro-3-fluoro-2-methylphenol

Cat. No. B6322157
CAS RN: 1804404-46-3
M. Wt: 160.57 g/mol
InChI Key: PMZGBEKJQCZDTQ-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-methylphenol is a chemical compound with the CAS Number: 1804404-46-3 . It has a molecular weight of 160.58 . It is a solid at room temperature and is stored at temperatures between 2-8°C .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored at temperatures between 2-8°C .

Scientific Research Applications

4-Chloro-3-fluoro-2-methylphenol has been widely studied due to its potential applications in the field of science and technology. It has been used as a reagent in organic synthesis, as well as in the production of pharmaceuticals. It has also been studied for its potential use as a catalyst in the production of polymers and other materials. In addition, this compound has been investigated for its potential use as a corrosion inhibitor and an additive for fuel and lubricants.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-3-fluoro-2-methylphenol in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound is relatively stable and has a low toxicity. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is a relatively weak acid, which can limit its use in certain reactions.

Future Directions

There are a number of potential future directions for 4-Chloro-3-fluoro-2-methylphenol. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound and to identify additional potential applications. Additionally, further research could be conducted to develop more efficient and cost-effective methods of synthesizing this compound. Finally, further research could be conducted to improve the solubility of this compound in water, which would make it easier to use in laboratory experiments.

Synthesis Methods

4-Chloro-3-fluoro-2-methylphenol can be synthesized through a variety of methods, including the reaction of 2-methylphenol with chlorine and fluorine gas. This reaction is typically performed in a two-step process, in which the chlorine gas is first reacted with the 2-methylphenol to produce the chlorinated product, and then the fluorine gas is reacted with the chlorinated product to produce the desired this compound. Other methods of synthesis include the reaction of 2-methylphenol with chlorotrifluoromethane or trifluoromethyl chloride.

Safety and Hazards

4-Chloro-3-fluoro-2-methylphenol has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-3-fluoro-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZGBEKJQCZDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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